molecular formula C21H23N3O B2354853 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 575463-01-3

4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Cat. No. B2354853
CAS RN: 575463-01-3
M. Wt: 333.435
InChI Key: ROFMIMLLXFSIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one, also known as IBMP, is a chemical compound that has been synthesized for various scientific research applications.

Scientific Research Applications

One-Pot Synthesis Techniques

Research has shown the utility of one-pot synthesis techniques in the formation of complex chemical structures, which could potentially be applied to the synthesis of "4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one". For instance, a study by Adib et al. (2011) describes a one-pot synthesis method for imidazo[1,2-a]pyridines, starting from benzyl halides or benzyl tosylates, which are oxidized and then react with aminopyridines and isocyanides to produce the desired compounds in excellent yields (Adib, Sheikhi, & Rezaei, 2011). This approach could be adaptable for synthesizing related compounds like "this compound", highlighting the efficiency and versatility of one-pot reactions in chemical synthesis.

Catalytic Activity in Organic Reactions

Ruthenium complexes derived from imidazo[1,2-a]pyridines, similar in structure to the compound of interest, have shown catalytic activity in organic reactions, such as the transfer hydrogenation of ketones. Li et al. (2015) synthesized ruthenium(II) complexes that demonstrated good catalytic activity, with conversions reaching up to 99% (Li, Niu, Yang, Li, Wu, Hao, & Song, 2015). This suggests that compounds with a similar imidazo[1,2-a]pyridine structure might also possess or enhance catalytic properties in various chemical transformations.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a crucial area of research due to their significant role in medicinal chemistry. Katritzky et al. (2000) demonstrated the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines from various aldehydes and amines, resulting in compounds with potential pharmacological applications (Katritzky, Qiu, He, & Yang, 2000). This research underscores the diversity of heterocyclic compounds that can be synthesized, which may include structures similar to "this compound".

Antiviral and Antiglycation Activities

The synthesis and biological evaluation of compounds related to "this compound" have revealed potential antiviral and antiglycation activities. For example, Hamdouchi et al. (1999) explored the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines with antirhinovirus properties (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999). Additionally, Taha et al. (2015) synthesized imidazo[4,5-b]pyridine benzohydrazones with notable antiglycation and antioxidant activities (Taha, Al-Kadi, Ismail, Imran, Adam, Kashif, Shah, Jamil, Sidiqqui, & Khan, 2015). These studies illustrate the potential therapeutic applications of compounds structurally related to the one , particularly in treating viral infections and preventing glycation-related diseases.

properties

IUPAC Name

1-(3-methylphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-14(2)24-19-10-5-4-9-18(19)22-21(24)16-12-20(25)23(13-16)17-8-6-7-15(3)11-17/h4-11,14,16H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFMIMLLXFSIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.